beta-Glycerophosphate disodium salt hydrate

Vue d'ensemble

Description

Beta-Glycerophosphate disodium salt hydrate: is a versatile compound widely used in various research domains, including cell biology, biochemical research, and metabolomics. It is recognized as an endogenous metabolite and a serine-threonine phosphatase inhibitor. This compound is extensively utilized in chitosan hydrogel formulations for drug delivery research and serves as a phosphate source for cell growth and recombinant protein production .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: Beta-Glycerophosphate disodium salt hydrate is synthesized through the phosphorylation of glycerol. The reaction typically involves the use of phosphorus oxychloride (POCl3) as the phosphorylating agent. The reaction is carried out in an alkaline medium, usually with sodium hydroxide (NaOH), to facilitate the formation of the disodium salt. The reaction conditions include maintaining a controlled temperature and pH to ensure the desired product’s formation .

Industrial Production Methods: In industrial settings, the production of this compound involves large-scale chemical synthesis using similar principles as the laboratory synthesis. The process includes the phosphorylation of glycerol followed by neutralization with sodium hydroxide. The product is then purified through crystallization and drying to obtain the hydrate form .

Analyse Des Réactions Chimiques

Types of Reactions: Beta-Glycerophosphate disodium salt hydrate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form glycerophosphoric acid.

Reduction: It can be reduced to glycerol and phosphoric acid.

Substitution: The phosphate group can be substituted with other functional groups under specific conditions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.

Substitution: Substitution reactions often require catalysts or specific pH conditions to proceed.

Major Products:

Oxidation: Glycerophosphoric acid.

Reduction: Glycerol and phosphoric acid.

Substitution: Various substituted glycerophosphate derivatives.

Applications De Recherche Scientifique

Chemical Properties and Structure

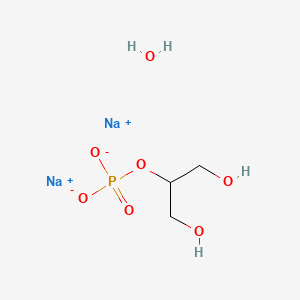

- Molecular Formula: C₃H₉Na₂O₇P

- CAS Number: 13408-09-8

- Molecular Weight: 234.05 g/mol

Role in Cell Biology

Beta-Glycerophosphate disodium salt hydrate serves as a phosphate group donor, which is essential for various cellular processes, particularly in bone biology and mineralization.

Matrix Mineralization Studies

- Function: Acts as a phosphate source that promotes mineralization in osteoblasts (bone-forming cells).

- Mechanism: Enhances the deposition of calcium phosphate in the extracellular matrix, crucial for bone formation.

Case Study:

In a study involving MC3T3-E1 cells (mouse osteoblast-like cells), it was demonstrated that beta-Glycerophosphate significantly increased mineral deposition when combined with ascorbic acid and bone morphogenetic protein-2 (BMP-2) .

Vascular Calcification

- Application: Used to accelerate calcification in vascular smooth muscle cells.

- Mechanism: Promotes calcification through an alkaline phosphatase-related pathway.

Research Findings:

A concentration of 10 mM beta-Glycerophosphate was found to enhance calcification rates in cultured vascular smooth muscle cells, indicating its potential therapeutic applications in vascular diseases .

Biochemical Research

This compound is also utilized as a biochemical reagent due to its properties as a protein phosphatase inhibitor.

Protein Phosphatase Inhibition

- Function: Inhibits serine-threonine phosphatases, which are critical for regulating various cellular signaling pathways.

Data Table: Protein Phosphatase Inhibition by Beta-Glycerophosphate

| Phosphatase Type | Inhibition Effect |

|---|---|

| Serine/Threonine | Broad-spectrum |

| Alkaline Phosphatase | Enhanced activity |

Application Example:

In kinase reaction buffers, beta-Glycerophosphate is frequently employed to maintain phosphate levels necessary for enzyme activity .

Applications in Stem Cell Research

Beta-Glycerophosphate is pivotal in stem cell differentiation studies, particularly in osteogenic differentiation of mesenchymal stem cells.

Osteogenic Differentiation

- Role: Serves as an essential component in culture media for promoting the differentiation of mesenchymal stem cells into osteoblast-like cells.

Case Study:

Research has shown that the addition of beta-Glycerophosphate to culture media significantly enhances the mineralization capacity of human bone marrow stromal cells .

Applications in Microbiology

Beta-Glycerophosphate is used to buffer media for microbial cultures, particularly Lactococcus species involved in recombinant protein expression.

Recombinant Protein Production

- Function: Buffers M17 media for Lactococcus culture.

Research Insights:

The use of beta-Glycerophosphate has been reported to improve the yield of recombinant proteins by maintaining optimal pH levels during microbial fermentation processes .

Mécanisme D'action

Beta-Glycerophosphate disodium salt hydrate functions primarily as a phosphate donor. In cell biology, it donates phosphate groups to facilitate matrix mineralization and calcification processes. The compound accelerates the calcification of vascular smooth muscle cells and promotes bone matrix mineralization when delivered to osteoblasts. It also acts as a serine-threonine phosphatase inhibitor, providing broad-spectrum inhibition in kinase reaction buffers .

Comparaison Avec Des Composés Similaires

- Glycerophosphoric acid disodium salt hydrate (alpha and beta mixture)

- Beta-Glycerophosphate disodium salt pentahydrate

- Disodium beta-glycerol phosphate pentahydrate

- Glycerol-2-phosphate

Comparison: Beta-Glycerophosphate disodium salt hydrate is unique due to its high purity and specific hydration state, making it suitable for various research applications. Compared to other similar compounds, it offers advantages in terms of solubility, stability, and effectiveness as a phosphate donor and phosphatase inhibitor .

Activité Biologique

β-Glycerophosphate disodium salt hydrate (BGP) is a compound widely recognized for its significant role in biological and biochemical research. It serves primarily as a phosphate group donor and a protein phosphatase inhibitor, making it crucial in various cellular processes, particularly in bone mineralization and cell culture applications.

- Chemical Formula : C₃H₇O₆PNa₂ · 5H₂O

- CAS Number : 13408-09-8

- Molecular Weight : 306.1 g/mol

- Purity : ≥95%

1. Phosphate Group Donor

BGP acts as a vital phosphate group donor in matrix mineralization studies. This property is particularly important for:

- Bone Matrix Mineralization : BGP promotes the mineralization of the bone matrix when delivered to osteoblasts, providing essential phosphate ions necessary for bone formation .

- Vascular Calcification : It accelerates calcification in vascular smooth muscle cells through mechanisms associated with alkaline phosphatase activity .

2. Protein Phosphatase Inhibition

BGP is recognized as a potent inhibitor of protein phosphatases, which are enzymes that remove phosphate groups from proteins. This inhibition is significant in:

- Cell Signaling Pathways : By modulating protein phosphorylation, BGP influences various signaling pathways that are critical for cell growth and differentiation .

The biological activity of BGP can be attributed to its ability to increase inorganic phosphate (Pi) levels in the extracellular environment. In studies involving osteoblast-like cells (e.g., MC3T3-E1), BGP has been shown to enhance mineral deposition without affecting anaerobic glycolysis rates, indicating its role in promoting cellular mineralization processes .

Table 1: Summary of Key Studies on BGP

| Study Reference | Cell Type | Concentration Used | Main Findings |

|---|---|---|---|

| Fujimoto & Mabuchi (1997) | Osteoblasts | 10 mM | Promoted mineralization in osteoblast cultures. |

| Lecanda et al. (1997) | Human Bone Marrow Stromal Cells | N/A | Enhanced matrix mineralization in presence of BMP-2 and ascorbic acid. |

| Chung et al. (2014) | Vascular Smooth Muscle Cells | 10 mM | Accelerated calcification via alkaline phosphatase mechanism. |

Applications in Research

BGP's versatility extends beyond bone research; it is also utilized in:

Propriétés

IUPAC Name |

disodium;1,3-dihydroxypropan-2-yl phosphate;hydrate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H9O6P.2Na.H2O/c4-1-3(2-5)9-10(6,7)8;;;/h3-5H,1-2H2,(H2,6,7,8);;;1H2/q;2*+1;/p-2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ROPZSVKNEIIIDE-UHFFFAOYSA-L | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(CO)OP(=O)([O-])[O-])O.O.[Na+].[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H9Na2O7P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

234.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Hydrate: White crystalline powder; [Mallinckrodt Baker MSDS] | |

| Record name | Disodium glycerophosphate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/17503 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

819-83-0, 154804-51-0 | |

| Record name | 1,2,3-Propanetriol, 2-(dihydrogen phosphate), sodium salt (1:2) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Disodium β-glycerophosphate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.011.331 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 154804-51-0 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Q1: What is the role of beta-glycerophosphate disodium salt hydrate in osteogenic differentiation of mesenchymal stem cells?

A1: this compound is a commonly used component in osteogenic differentiation media. While not directly involved in gene expression or cell signaling, it acts as a source of phosphate ions. [, ] These ions are essential for the formation of hydroxyapatite, the primary mineral component of bone. [, ] As mesenchymal stem cells differentiate into osteoblasts, they deposit hydroxyapatite, and the presence of this compound in the media supports this mineralization process.

Q2: How does the presence of this compound in the osteogenic medium affect the activity of alkaline phosphatase (ALP), a marker of osteoblast activity?

A2: The research articles observed a significant increase in ALP activity in osteogenic media containing this compound at 7 and 14 days of culture compared to the control group. [] This suggests that the presence of this compound, by supplying phosphate ions for mineralization, promotes osteoblast differentiation and activity. The subsequent decrease in ALP activity at day 21 could be attributed to various factors requiring further investigation, such as depletion of other media components or changes in cellular metabolism.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.